molecular formula C19H26N2O3 B4937016 1-(4-BUTOXYPHENYL)-3-(PIPERIDIN-1-YL)PYRROLIDINE-2,5-DIONE CAS No. 89143-30-6

1-(4-BUTOXYPHENYL)-3-(PIPERIDIN-1-YL)PYRROLIDINE-2,5-DIONE

Cat. No.: B4937016
CAS No.: 89143-30-6
M. Wt: 330.4 g/mol
InChI Key: AEXZDJIWRBVSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-BUTOXYPHENYL)-3-(PIPERIDIN-1-YL)PYRROLIDINE-2,5-DIONE is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BUTOXYPHENYL)-3-(PIPERIDIN-1-YL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. A common route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Moiety: This step may involve nucleophilic substitution reactions.

    Attachment of the Butoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-BUTOXYPHENYL)-3-(PIPERIDIN-1-YL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-BUTOXYPHENYL)-3-(PIPERIDIN-1-YL)PYRROLIDINE-2,5-DIONE would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYPHENYL)-3-(PIPERIDIN-1-YL)PYRROLIDINE-2,5-DIONE
  • 1-(4-ETHOXYPHENYL)-3-(PIPERIDIN-1-YL)PYRROLIDINE-2,5-DIONE

Uniqueness

1-(4-BUTOXYPHENYL)-3-(PIPERIDIN-1-YL)PYRROLIDINE-2,5-DIONE might exhibit unique properties due to the presence of the butoxy group, which can influence its lipophilicity, reactivity, and interaction with biological targets compared to its methoxy or ethoxy analogs.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-2-3-13-24-16-9-7-15(8-10-16)21-18(22)14-17(19(21)23)20-11-5-4-6-12-20/h7-10,17H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXZDJIWRBVSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386685
Record name 2,5-Pyrrolidinedione, 1-(4-butoxyphenyl)-3-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89143-30-6
Record name 2,5-Pyrrolidinedione, 1-(4-butoxyphenyl)-3-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.